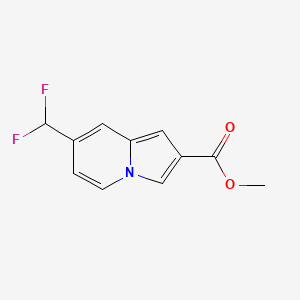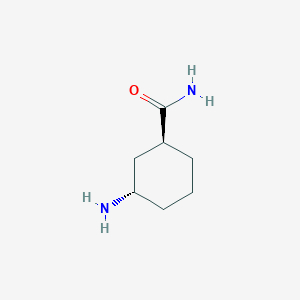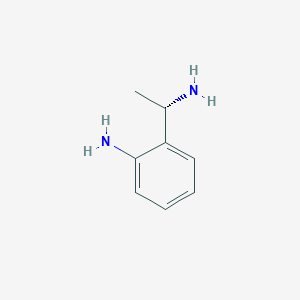
Methyl 7-(difluoromethyl)indolizine-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 7-(difluoromethyl)indolizine-2-carboxylate is a heterocyclic compound belonging to the indolizine family. Indolizines are known for their interesting biological and optical properties, making them significant in both medicinal and materials chemistry
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of indolizine derivatives, including Methyl 7-(difluoromethyl)indolizine-2-carboxylate, can be achieved through several methodologies. Classical methods such as the Scholtz or Chichibabin reactions have been widely used . These methods typically involve the cyclization of pyridine or pyrrole derivatives under specific conditions. For instance, the reaction of 2-alkylpyridines with cinnamic acids in the presence of copper (II) acetate, powdered nickel, 1,10-phenanthroline, and lithium acetate has been reported to yield indolizine derivatives .
Industrial Production Methods: Industrial production of indolizine derivatives often employs scalable and efficient synthetic routes. Transition metal-catalyzed reactions and oxidative coupling approaches have been developed to achieve high yields and selectivity . These methods are advantageous for large-scale production due to their robustness and reproducibility.
化学反応の分析
Types of Reactions: Methyl 7-(difluoromethyl)indolizine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
科学的研究の応用
Methyl 7-(difluoromethyl)indolizine-2-carboxylate has a wide range of applications in scientific research:
作用機序
The mechanism of action of Methyl 7-(difluoromethyl)indolizine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, indolizine derivatives have been shown to induce apoptosis in cancer cells by interacting with DNA and inhibiting topoisomerase enzymes .
類似化合物との比較
Indole-2-carboxylate derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activity and applications.
Indolizidine alkaloids: These natural products have a similar indolizine core and exhibit diverse biological activities.
Uniqueness: Methyl 7-(difluoromethyl)indolizine-2-carboxylate is unique due to the presence of the difluoromethyl group, which can enhance its biological activity and stability. This structural feature distinguishes it from other indolizine derivatives and contributes to its potential as a versatile compound in scientific research .
特性
分子式 |
C11H9F2NO2 |
|---|---|
分子量 |
225.19 g/mol |
IUPAC名 |
methyl 7-(difluoromethyl)indolizine-2-carboxylate |
InChI |
InChI=1S/C11H9F2NO2/c1-16-11(15)8-5-9-4-7(10(12)13)2-3-14(9)6-8/h2-6,10H,1H3 |
InChIキー |
JVWACPYKYYJBDI-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CN2C=CC(=CC2=C1)C(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2R)-2-[Ethyl(methyl)amino]propan-1-OL](/img/structure/B13919122.png)












